![molecular formula C9H11NO B13533350 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring via a methylene bridge, with a hydroxyl group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketone or aldehyde derivatives.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can confer rigidity and specific binding properties, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
- 1-[(Pyridin-2-yl)methyl]cyclopropan-1-ol
- 1-[(Pyridin-4-yl)methyl]cyclopropan-1-ol
- 1-(Pyridin-3-yl)cyclopropan-1-amine
Comparison: 1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol is unique due to the position of the pyridine ring and the presence of the hydroxyl group on the cyclopropane ring. This structural arrangement can influence its reactivity and interaction with biological targets compared to its analogs. For instance, the position of the nitrogen atom in the pyridine ring can affect the compound’s electronic properties and binding affinity to enzymes or receptors.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c11-9(3-4-9)6-8-2-1-5-10-7-8/h1-2,5,7,11H,3-4,6H2 |
InChI Key |
DACVVOZMWGHNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


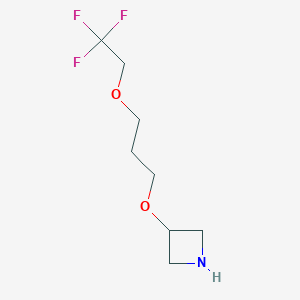

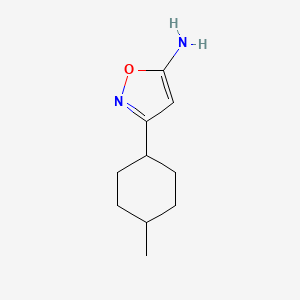

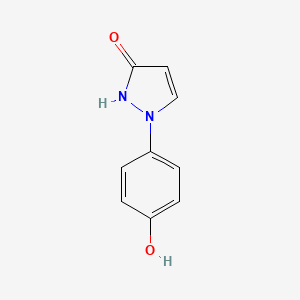
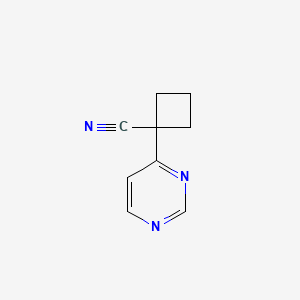
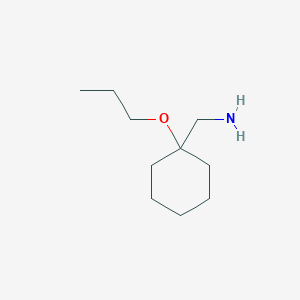
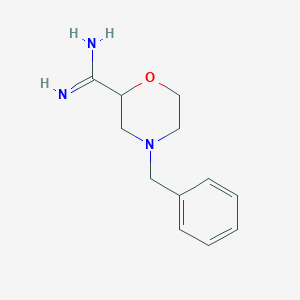

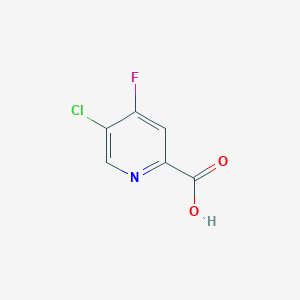
![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
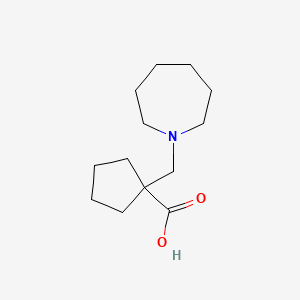
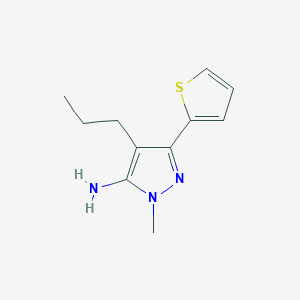
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
